
16,17-Dehydro-21-hydroxy-prednisolone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
16,17-Dehydro-21-hydroxy-prednisolone is a synthetic glucocorticoid compound with the molecular formula C21H26O5 and a molecular weight of 358.4 g/mol . It is structurally related to prednisolone and is used primarily in pharmaceutical research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 16,17-Dehydro-21-hydroxy-prednisolone involves multiple steps, starting from simpler steroid precursors. One common method involves the hydrolysis of ester groups under controlled conditions. For example, a compound with the formula (III) can be dissolved in methanol and reacted with potassium hydroxide at low temperatures to yield the desired product . Another method involves alcoholysis reactions using dichloromethane and methanol, followed by neutralization with acetic acid .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving multiple purification steps to ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
16,17-Dehydro-21-hydroxy-prednisolone undergoes various chemical reactions, including:
Oxidation: Conversion to higher oxidation states.
Reduction: Reduction of ketone groups to alcohols.
Substitution: Replacement of functional groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include potassium hydroxide for hydrolysis, sodium hydroxide for alcoholysis, and acetic acid for neutralization . Reaction conditions often involve low temperatures and controlled pH to ensure the stability of the compound.
Major Products Formed
The major products formed from these reactions include various hydroxylated and dehydrogenated derivatives of the original compound, which can be further used in pharmaceutical applications .
Scientific Research Applications
16,17-Dehydro-21-hydroxy-prednisolone is used in a variety of scientific research applications, including:
Chemistry: As a reference standard for analytical method development and validation.
Biology: In studies involving glucocorticoid receptor interactions and signaling pathways.
Medicine: As a potential therapeutic agent for inflammatory and autoimmune diseases.
Industry: In the production of pharmaceutical formulations and quality control applications.
Mechanism of Action
The mechanism of action of 16,17-Dehydro-21-hydroxy-prednisolone involves binding to glucocorticoid receptors, leading to the modulation of gene expression and suppression of inflammatory responses . The compound exerts its effects through various molecular targets and pathways, including the inhibition of pro-inflammatory cytokines and the activation of anti-inflammatory genes .
Comparison with Similar Compounds
Similar Compounds
Prednisolone: A closely related glucocorticoid with similar anti-inflammatory properties.
Prednisone: Another glucocorticoid that is metabolized to prednisolone in the body.
Dexamethasone: A more potent glucocorticoid with a longer duration of action.
Uniqueness
16,17-Dehydro-21-hydroxy-prednisolone is unique in its specific structural modifications, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other glucocorticoids . These differences can be leveraged in the development of targeted therapies for specific medical conditions.
Properties
Molecular Formula |
C21H26O5 |
|---|---|
Molecular Weight |
358.4 g/mol |
IUPAC Name |
(8S,9S,10R,13S,14S)-17-(2,2-dihydroxyacetyl)-11-hydroxy-10,13-dimethyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H26O5/c1-20-8-7-12(22)9-11(20)3-4-13-14-5-6-15(18(24)19(25)26)21(14,2)10-16(23)17(13)20/h6-9,13-14,16-17,19,23,25-26H,3-5,10H2,1-2H3/t13-,14-,16?,17+,20-,21-/m0/s1 |
InChI Key |
ZXKRFVYEBAKPSC-CXRSLXGXSA-N |
Isomeric SMILES |
C[C@]12CC([C@H]3[C@H]([C@@H]1CC=C2C(=O)C(O)O)CCC4=CC(=O)C=C[C@]34C)O |
Canonical SMILES |
CC12CC(C3C(C1CC=C2C(=O)C(O)O)CCC4=CC(=O)C=CC34C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[[(1R,2R,3S,4S,5S)-2,3,4-trihydroxy-5-[[(1S,4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino]cyclohexyl]methoxy]oxane-3,4,5-triol](/img/structure/B13856084.png)
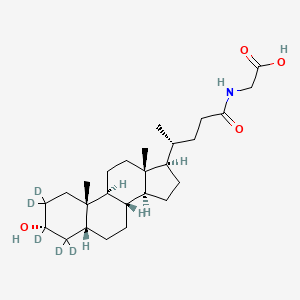
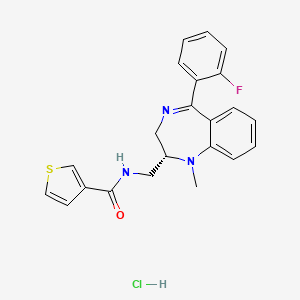
![Methyl 7-(2-methylfuran-3-yl)-2-methylsulfinylthieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13856100.png)
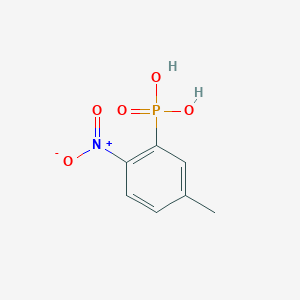
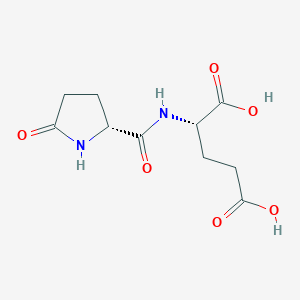
![(2S,3S,5R)-6-[[(4S,6aR,6bR,8R,8aR,9R,10R,14bR)-8,9,10-trihydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4-hydroxy-3,5-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxane-2-carboxylic acid](/img/structure/B13856120.png)
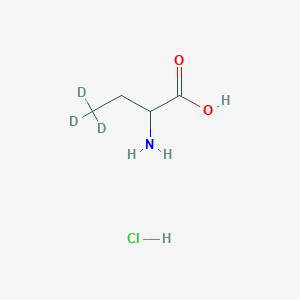
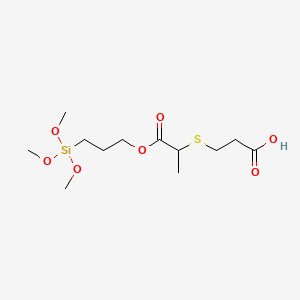
![Methyl 2-chloro-5-[(3,5-dimethylbenzoyl)amino]benzoate](/img/structure/B13856156.png)

![S,S'-([1,1'-Biphenyl]-4,4'-diylbis(methylene)) Dimethanesulfonothioate](/img/structure/B13856161.png)
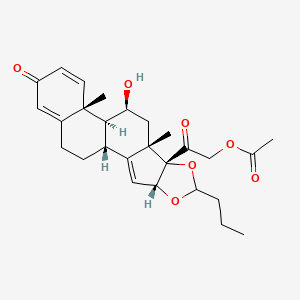
![methyl 8-(methylthio)-4-morpholin-4-yl-2-(1H-pyrazol-4-yl)pyrido[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13856171.png)
